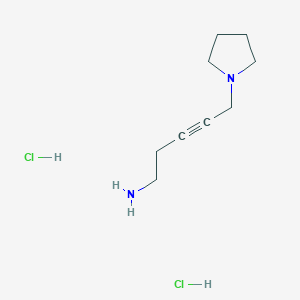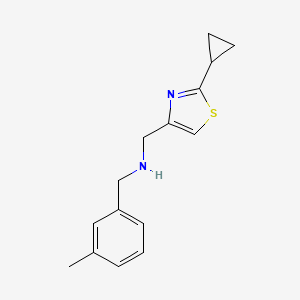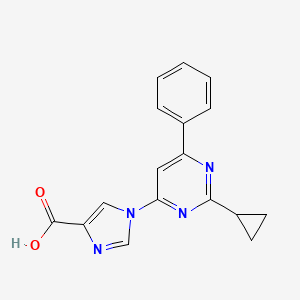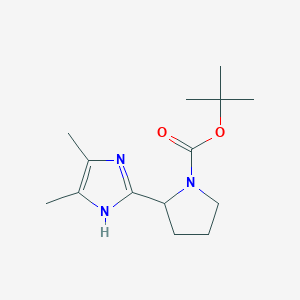
1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a vinylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a vinylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The vinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the vinylsulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its reactive vinylsulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole largely depends on its reactivity. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity by covalently modifying active site residues, thereby affecting molecular pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-4-(vinylsulfonyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.
1,3-Dimethyl-4-(vinylsulfonyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1,3-Dimethyl-4-(vinylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both methyl groups and the vinylsulfonyl group allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
4-ethenylsulfonyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2O2S/c1-4-12(10,11)7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
GWNNFTGZFQCMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1S(=O)(=O)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



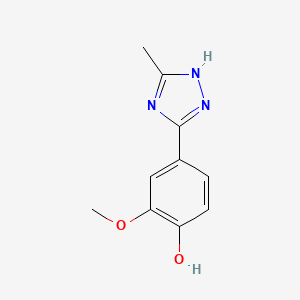
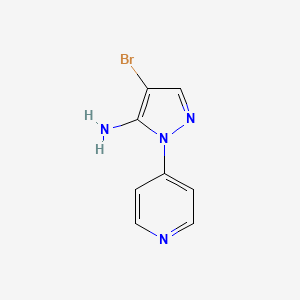
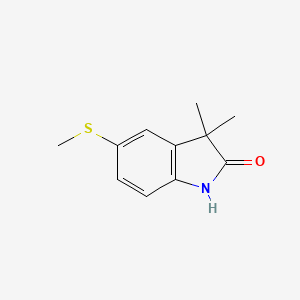
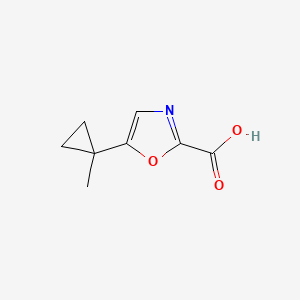

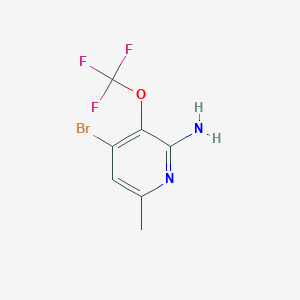
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
